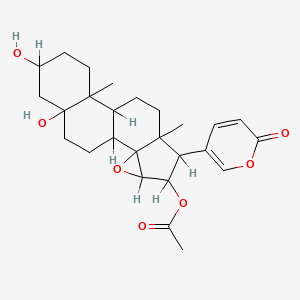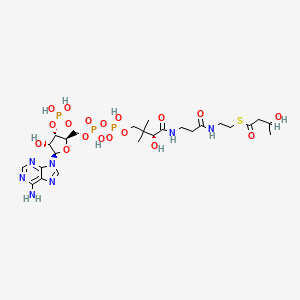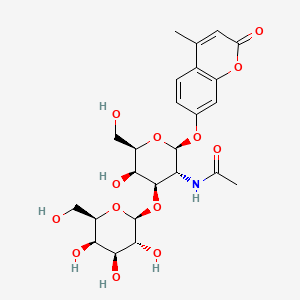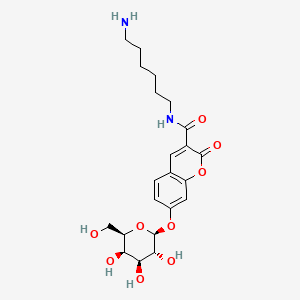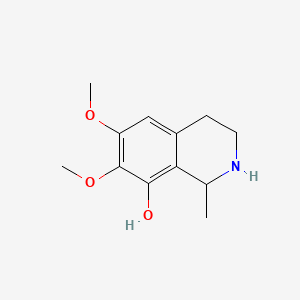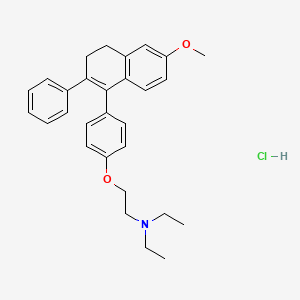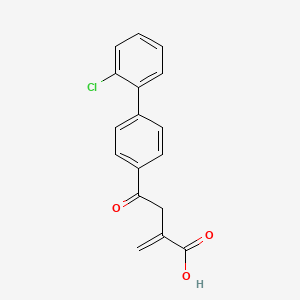
Ponfolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ponfolin is a natural product found in Citrus trifoliata and Clausena excavata with data available.
Applications De Recherche Scientifique
1. Role in Detoxification and Atherosclerosis
Research has shown that serum paraoxonase (PON1), associated with Ponfolin, is crucial in detoxifying organophosphate insecticides such as parathion and chlorpyrifos. Additionally, PON1 may help protect against coronary artery disease by destroying pro-inflammatory oxidized lipids in oxidized low-density lipoproteins (LDLs). PON1 deficiency in mice resulted in increased sensitivity to organophosphate toxicity and susceptibility to atherosclerosis (Shih et al., 1998).
2. Pharmacological Activities
Taxifolin, associated with Ponfolin, has displayed various pharmacological activities in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity has been particularly prominent, as observed in various in vitro and in vivo models (Sunil & Xu, 2019).
3. Impact on Cognitive Development
The enzyme paraoxonase 1 (PON1) is a key factor in metabolizing organophosphates. Studies have shown that prenatal exposure to organophosphates, combined with maternal PON1 activity and genotype, can significantly impact cognitive development in children, particularly affecting perceptual reasoning (Engel et al., 2011).
4. Inhibition by Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives have been found to inhibit human paraoxonase-I (hPON1). This discovery is significant as PON1 plays a role in the metabolism of harmful substances and its activity levels are crucial in determining susceptibility to certain toxins (Işık et al., 2019).
5. Therapeutic Promise in Disease States
Dihydroquercetin, another compound linked to Ponfolin, shows therapeutic promise in major diseases such as cancer, cardiovascular disease, and liver disease. It has been observed to activate the antioxidant response element, inhibit certain enzymes in carcinogenesis, and have effects on cholesterol biosynthesis (Weidmann, 2012).
Propriétés
Numéro CAS |
88223-89-6 |
|---|---|
Nom du produit |
Ponfolin |
Formule moléculaire |
C24H28O4 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2,2-dimethyl-10-(2-methylbut-3-en-2-yl)-5-(2-methylbut-3-en-2-yloxy)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C24H28O4/c1-9-22(3,4)18-20-15(11-12-17(25)26-20)19(27-23(5,6)10-2)16-13-14-24(7,8)28-21(16)18/h9-14H,1-2H2,3-8H3 |
Clé InChI |
JUUQZEDESBYHJJ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC(C)(C)C=C)C |
SMILES canonique |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC(C)(C)C=C)C |
Autres numéros CAS |
88223-89-6 |
Synonymes |
ponfolin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



